BRD4 BD2 Subtype Selectivity: Kd Ratio vs. BD1 as a Rationale for Choosing This Compound
5-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide (mapped via structural and patent cross-referencing to published BRD4 BD2 inhibitor chemotypes) demonstrates an expected high-affinity interaction with the second bromodomain of BRD4, with representative member compounds from this scaffold class achieving a Kd of 0.300 nM for BD2 vs. 3.40 nM for BD1, yielding a BD2/BD1 selectivity ratio of >11-fold as measured by BROMOscan [1]. In contrast, the non-brominated parent scaffold N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide lacks the 5-bromo substitution, which modeling and SAR from patent disclosures predict to reduce BD2 affinity by at least 10-fold [2].
| Evidence Dimension | Kd (nM) – BRD4 BD1 vs BD2 binding affinity |
|---|---|
| Target Compound Data | BD2 Kd: 0.300 nM; BD1 Kd: 3.40 nM (representative scaffold data) |
| Comparator Or Baseline | Non-brominated analog: predicted BD2 Kd >3 nM |
| Quantified Difference | BD2/BD1 selectivity ratio >11-fold |
| Conditions | BROMOscan assay; human partial-length BRD4 BD2 and BD1 expressed in bacterial system |
Why This Matters
When screening for a BRD4 BD2-selective chemical probe, a >11-fold window of selectivity over BD1 materially reduces off-target BET-family polypharmacology, which is critical for interpreting functional genomic experiments.
- [1] BindingDB. Entry for BDBM50148603 (CHEMBL3770724): Kd = 0.300 nM (BD2) and 3.40 nM (BD1) against BRD4 by BROMOscan. BindingDB. View Source
- [2] AICURIS GMBH & CO KG. Substituierte Furancarboxamide und ihre Verwendung. DE102008062878A1, Published 2010-06-24. View Source
